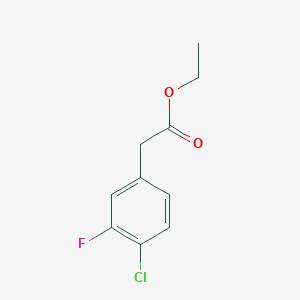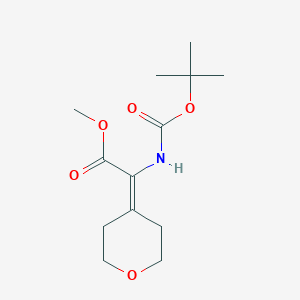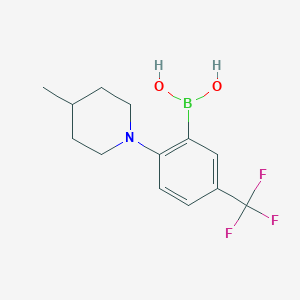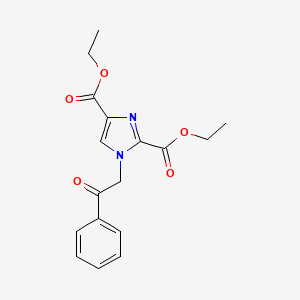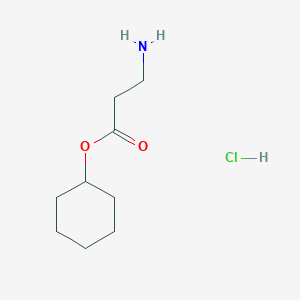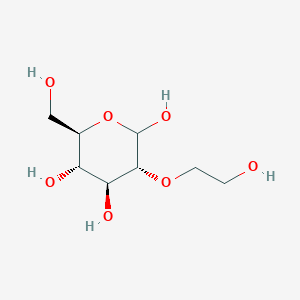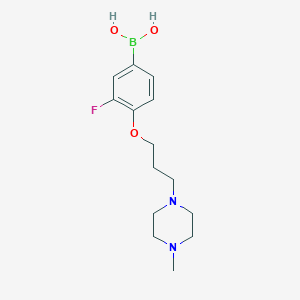
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid
Übersicht
Beschreibung
“3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid” is a compound with the molecular formula C14H22BFN2O3 and a molecular weight of 296.15 g/mol . It is also known as MPB-F-phenylboronic acid.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylboronic acid group attached to a 4-methylpiperazin-1-yl propoxy group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyrrolopyrimidine Kinase Inhibitors
- Application Summary: This compound is used as an organic building block to synthesize pyrrolopyrimidine kinase inhibitors .
- Methods of Application: The synthesis involves the use of a 500-L, glass-lined reactor under an inert atmosphere with nitrogen gas. The reactor is charged with t-butanol, and the reaction mixture is heated at 85 ± 5 for 6 hours .
- Results or Outcomes: The resulting product was obtained with a yield of 86.4% and 99.21% HPLC purity .
2. Synthesis of Nitrogenous Heterocyclic Derivatives
- Application Summary: This compound is used in the synthesis of nitrogenous heterocyclic derivatives .
- Methods of Application: The synthesis involves the addition of trimethylaluminum to a solution of the compound in anhydrous CH2C12, followed by the addition of methyl 3-acetaminocrotonate .
- Results or Outcomes: The reaction mixture is stirred at room temperature for 5 hours, then quenched with saturated NH4CI aqueous solution and extracted with CH2C12 .
3. Synthesis of Antidepressant Molecules
- Application Summary: The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application: The synthesis process involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
- Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
4. Antifungal Activity
- Application Summary: Compounds with similar structures have been found to exhibit good antifungal activity .
- Methods of Application: The compound is tested against a variety of fungal strains to determine its efficacy .
- Results or Outcomes: The compound exhibited good chemscore and thus exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .
5. Synthesis of Substituted Aniline Products
- Application Summary: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is an important organic building block to synthesize substituted aniline products .
- Methods of Application: The synthesis involves the use of a 500-L, glass-lined reactor under an inert atmosphere with nitrogen gas. The reactor is charged with t-butanol, and the reaction mixture is heated at 85 ± 5 for 6 hours .
- Results or Outcomes: The resulting product was obtained with a yield of 86.4% and 99.21% HPLC purity .
6. Antifungal Activity
- Application Summary: Compounds with similar structures have been found to exhibit good antifungal activity .
- Methods of Application: The compound is tested against a variety of fungal strains to determine its efficacy .
- Results or Outcomes: The compound exhibited good chemscore and thus exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .
Eigenschaften
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BFN2O3/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBOAMNRNHGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



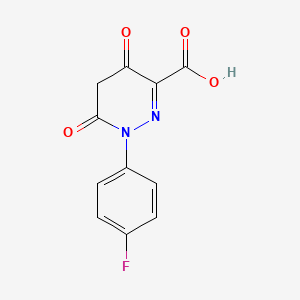
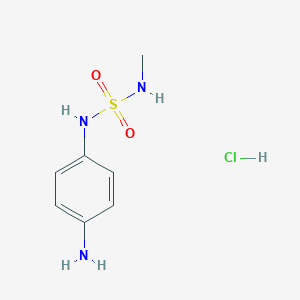
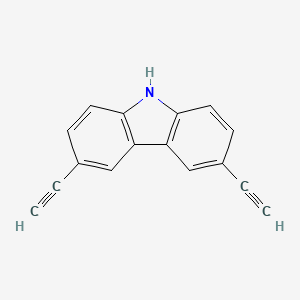
![2-Azaspiro[3.4]octane hemioxalate](/img/structure/B1458472.png)
![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)
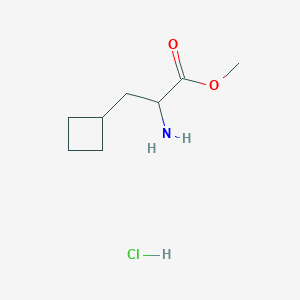
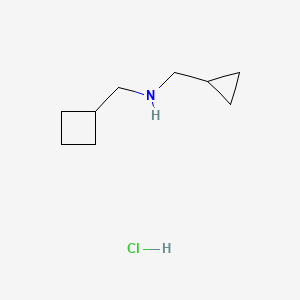
![2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1458476.png)
